
Saikosaponin BK1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saikosaponin BK1 is a diterpene glycoside.
Aplicaciones Científicas De Investigación
1. Anti-Hepatitis C Virus Properties
Saikosaponin b2, a component of Bupleurum kaoi root, demonstrates potent inhibition of Hepatitis C Virus (HCV) infection, particularly targeting early steps of the viral life cycle, including neutralization of virus particles and inhibiting viral entry/fusion. It is effective against various HCV genotypes and prevents binding of serum-derived HCV onto hepatoma cells (Lin et al., 2015).
2. Anti-Cancer Activity in Lung Cancer
Saikosaponin D has been found to inhibit the proliferation of the human lung cancer cell line A549. It induces apoptosis and blocks cell cycle progression in the G1 phase, increasing the expression of p53, p21/WAF1, and Bax protein, contributing to its antiproliferative activity (Hsu, Kuo, & Lin, 2004).
3. Promotion of Endothelial Cells Growth and Angiogenesis
Saikosaponin C significantly enhances human umbilical vein endothelial cells (HUVECs) viability and growth. It induces endothelial cells migration and capillary tube formation, suggesting potential therapeutic angiogenesis applications (Shyu et al., 2004).
4. Role in Thyroid Carcinoma Treatment
Saikosaponin-d exhibits anti-cancer properties in human undifferentiated thyroid carcinoma by inhibiting cell proliferation, promoting apoptosis, and inducing cell cycle arrest. It modulates expression levels of p53, Bax, Bcl-2, p21, CDK2, and cyclin D1, suggesting potential as a chemopreventive drug candidate (Liu & Li, 2014).
5. Modulation of T Cell Activation
Saikosaponin-d inhibits the activation of T cells by interfering with PKCθ translocation, inhibiting the phosphorylations of IκBα and JNK. It suppresses IL-2 production in mouse T cells, indicating potential for treating inflammatory and autoimmune diseases (Leung et al., 2005).
6. Prospects in Immunotherapy for Cancer
Saikosaponins demonstrate significant roles in treating cancers via various mechanisms and may have applications in immunotherapy for cancer treatment (Xiao, Zhou, & Jiao, 2022).
Propiedades
Número CAS |
110352-77-7 |
|---|---|
Nombre del producto |
Saikosaponin BK1 |
Fórmula molecular |
C48H78O17 |
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Clave InChI |
PYJMYPPFWASOJX-YSNVVKQWSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



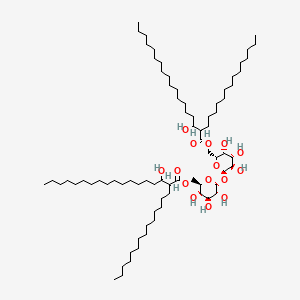
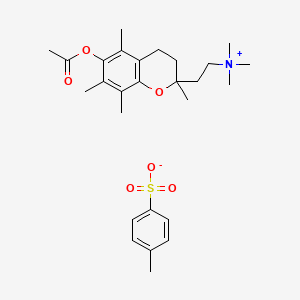
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
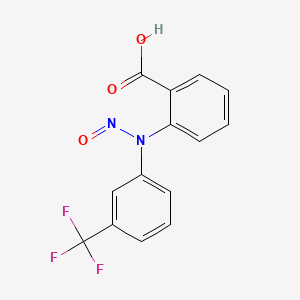
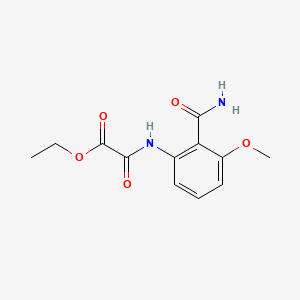
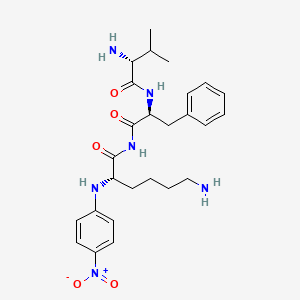
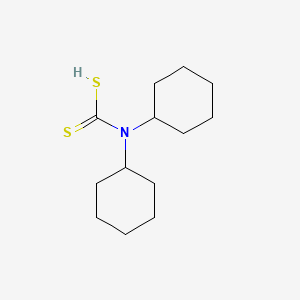
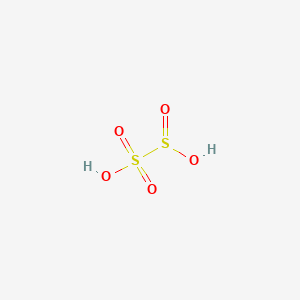
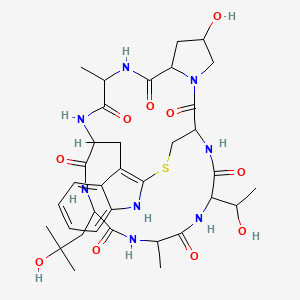
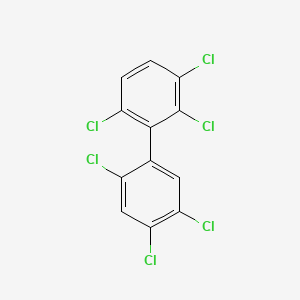
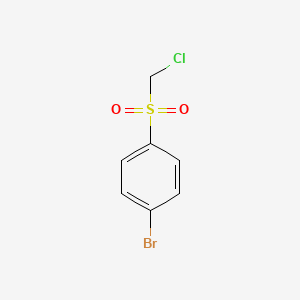
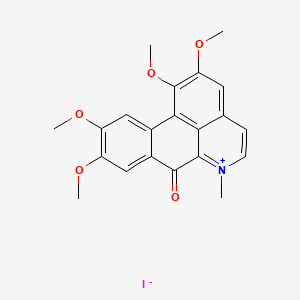
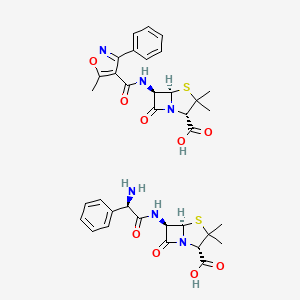
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)